

# Bis-PEG2-acid as a Homobifunctional Crosslinker: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Bis-PEG2-acid**

Cat. No.: **B1667458**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bis-PEG2-acid**, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug development. Its structure features a central hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups. This symmetrical design allows for the covalent linkage of two molecules possessing primary amine groups, forming stable amide bonds. The inclusion of the PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making **Bis-PEG2-acid** a versatile reagent for creating antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other advanced bioconjugates.<sup>[1][2][3][4][5]</sup> This guide provides a comprehensive technical overview of **Bis-PEG2-acid**, including its chemical properties, applications, and detailed experimental protocols.

## Core Properties and Specifications

**Bis-PEG2-acid** is characterized by its defined molecular weight and structure, which ensures reproducibility in crosslinking applications. Its key properties are summarized in the table below.

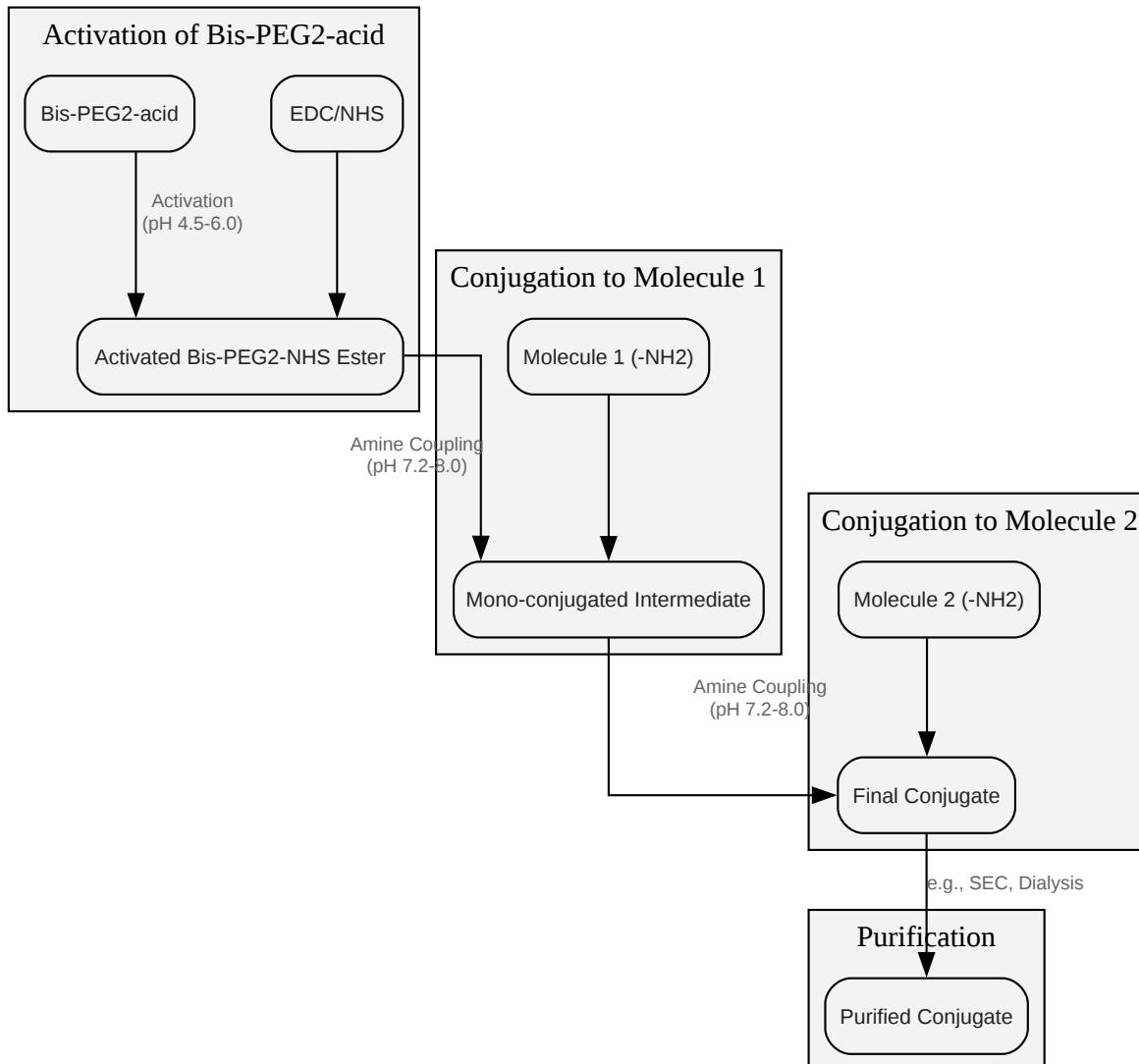
Property	Value	References
Chemical Name	3,3'-(Ethane-1,2-diyldis(oxy))dipropanoic acid	[2]
Synonyms	COOH-PEG2-COOH, Dicarboxylic acid PEG2	[2]
CAS Number	19364-66-0	[1][2][3]
Molecular Formula	C8H14O6	[2][3]
Molecular Weight	206.19 g/mol	[2][3]
Purity	Typically >95%	
Appearance	White to off-white solid or colorless oil	
Solubility	Soluble in water, DMF, DMSO	[2][3]
Storage	-20°C for long-term storage	[3]

## Mechanism of Action and Experimental Workflow

The carboxylic acid groups of **Bis-PEG2-acid** are not inherently reactive towards amines. They require activation, typically through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to form a more reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[6][7][8]

## General Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for crosslinking two amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) using **Bis-PEG2-acid**.



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A general workflow for bioconjugation using **Bis-PEG2-acid**.

## Key Applications

### Antibody-Drug Conjugates (ADCs)

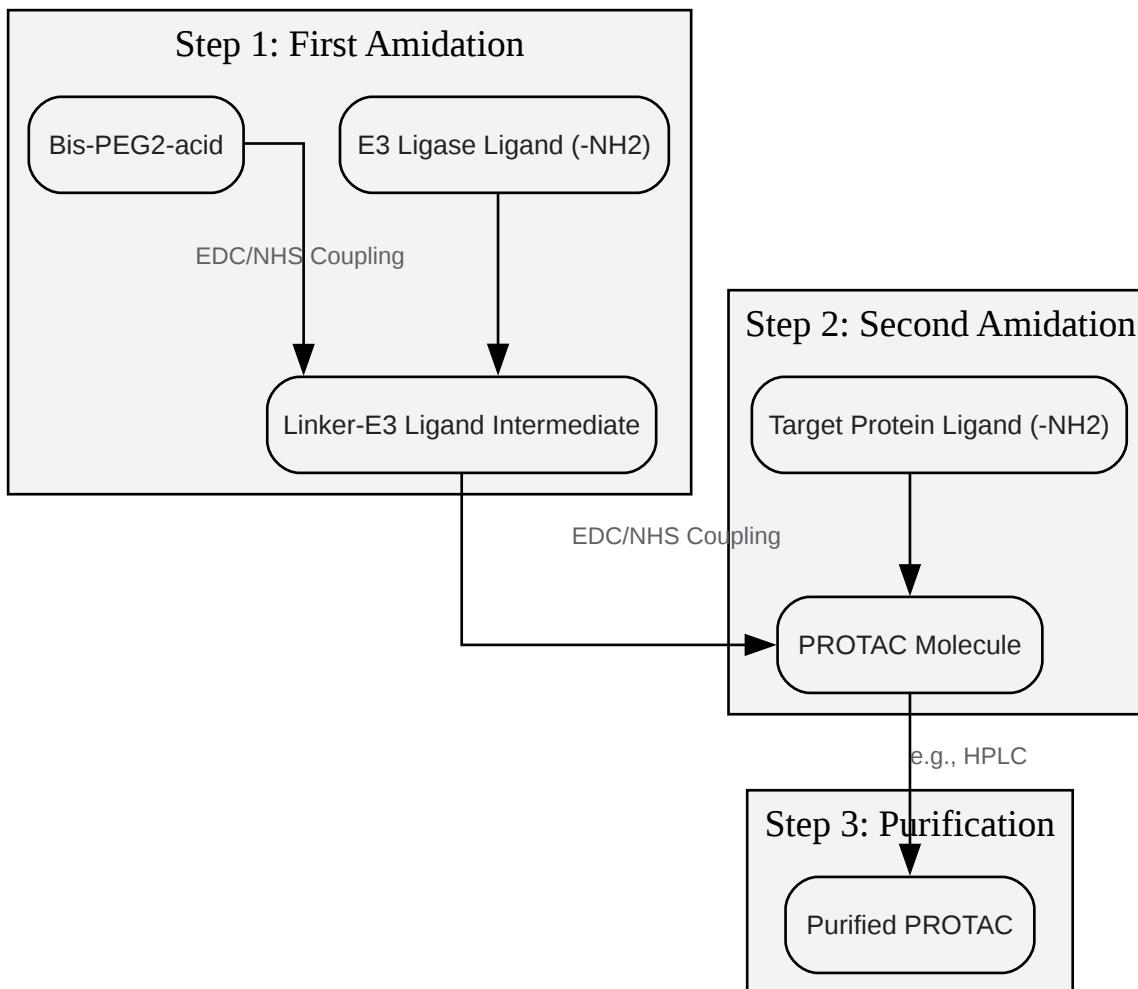
In ADC development, **Bis-PEG2-acid** can be used to link a cytotoxic drug to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC.[1]

## PROTACs (Proteolysis Targeting Chimeras)

**Bis-PEG2-acid** is a commonly used linker in the synthesis of PROTACs.[9][10][11][12] It connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[9][10][11][12] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the two ligands and the overall efficacy of the PROTAC.[12]

## PROTAC Synthesis Workflow

The following diagram illustrates a simplified workflow for the synthesis of a PROTAC using **Bis-PEG2-acid**.



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A simplified workflow for PROTAC synthesis.

## Quantitative Data

While specific quantitative data for the crosslinking efficiency of **Bis-PEG2-acid** is not extensively available in peer-reviewed literature, the benefits of PEGylation on bioconjugates are well-documented.

### Impact of PEGylation on Pharmacokinetics

Parameter	Effect of PEGylation	Magnitude of Effect (Example)	References
Circulation Half-Life	Increased	5 to 100-fold increase	<a href="#">[13]</a>
Renal Clearance	Decreased	Significant reduction for molecules below the renal filtration threshold	<a href="#">[1]</a> <a href="#">[14]</a>
Solubility	Increased	Can significantly improve the aqueous solubility of hydrophobic molecules	<a href="#">[1]</a> <a href="#">[15]</a>
Immunogenicity	Decreased	PEG chains can shield epitopes from the immune system	<a href="#">[2]</a>

## Stability of the Formed Amide Bond

The amide bond formed upon successful crosslinking is highly stable under physiological conditions.

Condition	Stability	Notes	References
Physiological pH (7.4)	Highly Stable	Considered practically irreversible under typical ambient conditions.	[16]
Acidic Conditions	Generally Stable	Cleavage typically requires strong acidic conditions and elevated temperatures.	[17][18]
Basic Conditions	Generally Stable	Hydrolysis can occur under strong basic conditions.	[16]

## Detailed Experimental Protocols

The following are representative protocols for the use of **Bis-PEG2-acid**. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

### Protocol for Crosslinking Two Proteins

This protocol describes a two-step method for crosslinking two different proteins.

Materials:

- **Bis-PEG2-acid**
- Protein 1 (in amine-free buffer, e.g., MES, pH 4.5-6.0)
- Protein 2 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)

- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Desalting columns

Procedure:

- Activation of **Bis-PEG2-acid**:
  - Dissolve **Bis-PEG2-acid** in Activation Buffer to a final concentration of 10 mM.
  - Add EDC and Sulfo-NHS to final concentrations of 20 mM and 50 mM, respectively.
  - Incubate for 15 minutes at room temperature.
- Conjugation to Protein 1:
  - Add the activated **Bis-PEG2-acid** solution to Protein 1 at a 10- to 50-fold molar excess.
  - Incubate for 30 minutes to 2 hours at room temperature.
  - Remove excess crosslinker and byproducts using a desalting column equilibrated with Coupling Buffer.
- Conjugation to Protein 2:
  - Add Protein 2 to the purified Protein 1-linker conjugate at an equimolar ratio.
  - Incubate for 2 hours at room temperature.
- Quenching:
  - Add Quenching Buffer to a final concentration of 20-50 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

- Purification:
  - Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and unconjugated proteins.

## Protocol for Characterization by Mass Spectrometry

This protocol outlines the general steps for preparing a crosslinked protein sample for analysis by mass spectrometry to identify crosslinked peptides.

Materials:

- Crosslinked protein sample
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid
- C18 desalting spin columns

Procedure:

- Denaturation, Reduction, and Alkylation:
  - Denature the protein by adding urea to a final concentration of 8 M.
  - Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
  - Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
- Digestion:

- Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.
- Incubate overnight at 37°C.
- Sample Cleanup:
  - Acidify the digest with formic acid to a final concentration of 0.1-1%.
  - Desalt the peptides using a C18 desalting spin column according to the manufacturer's protocol.
- LC-MS/MS Analysis:
  - Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Use specialized software to identify the crosslinked peptides from the resulting data.

## Conclusion

**Bis-PEG2-acid** is a highly effective and versatile homobifunctional crosslinker for a wide range of applications in research and drug development. Its hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugates, including enhanced solubility and extended *in vivo* half-life. The straightforward and well-characterized EDC/NHS activation chemistry allows for the efficient and controlled formation of stable amide bonds with amine-containing molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize **Bis-PEG2-acid** to advance their work in areas such as targeted drug delivery, proteomics, and the development of novel therapeutics.

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